
methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate
Overview
Description
Methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate (CAS: 1398109-07-3) is a stable isotope-labeled analog of methomyl, a carbamate insecticide. Its molecular formula is C₅H₇D₃N₂O₂S, with a molecular weight of 165.23 g/mol . The compound features three deuterium atoms on the methyl group of the carbamoyloxy moiety, replacing protium (¹H) in the parent molecule, methomyl (CAS: 16752-77-5).
Methomyl itself is a systemic insecticide with the IUPAC name methyl N-[[(methylamino)carbonyl]oxy]ethanimidothioate. It inhibits acetylcholinesterase, disrupting neurotransmission in pests . The deuterated derivative retains this mode of action but is primarily used for research and regulatory compliance due to its isotopic labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methomyl-d3 is synthesized through a series of chemical reactions that involve the incorporation of deuterium atoms into the methomyl molecule. The synthesis typically starts with the preparation of deuterated methylamine, which is then reacted with other precursors to form the final product. The reaction conditions often involve controlled temperatures and the use of specific catalysts to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of Methomyl-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced chemical reactors to ensure the consistency and purity of the final product. Quality control measures, such as mass spectrometry and nuclear magnetic resonance spectroscopy, are employed to verify the incorporation of deuterium and the overall purity of Methomyl-d3 .
Chemical Reactions Analysis
Types of Reactions: Methomyl-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application as an analytical standard and for studying its behavior in different chemical environments .
Common Reagents and Conditions: Common reagents used in the reactions of Methomyl-d3 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired outcome, but they typically involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed: The major products formed from the reactions of Methomyl-d3 depend on the type of reaction. For example, oxidation reactions may produce deuterated oximes, while reduction reactions may yield deuterated amines. Substitution reactions can result in various deuterated derivatives, depending on the substituents used .
Scientific Research Applications
Methomyl-d3 has a wide range of scientific research applications, particularly in analytical chemistry, environmental science, and toxicology. It is used as an internal standard for the quantification of methomyl in various matrices, including soil, water, and biological samples. Its stable isotope-labeled nature allows for accurate and precise measurements using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
In environmental science, Methomyl-d3 is used to study the degradation pathways and environmental fate of methomyl. Researchers use it to trace the transformation products and assess the efficiency of different degradation methods, such as microbial degradation and advanced oxidation processes .
In toxicology, Methomyl-d3 is employed to investigate the toxicokinetics and toxicodynamics of methomyl in various organisms. It helps in understanding the absorption, distribution, metabolism, and excretion of methomyl, providing valuable insights into its potential health effects .
Mechanism of Action
Methomyl-d3, like methomyl, exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing continuous stimulation of the nervous system. The molecular targets of Methomyl-d3 include acetylcholinesterase and other cholinergic receptors. The pathways involved in its mechanism of action are primarily related to the disruption of normal neurotransmission, leading to neurotoxic effects .
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Key Properties of Methyl N-(Trideuteriomethylcarbamoyloxy)ethanimidothioate and Related Compounds
Key Differences and Research Findings
(a) Isotopic Labeling and Analytical Utility
- Deuterated Methomyl vs. Methomyl: The deuterated analog exhibits a +3 Da mass shift compared to methomyl, enabling precise quantification in residue analysis. This avoids matrix interference in LC-MS, critical for regulatory compliance (e.g., EPA tolerances ).
- Oxamyl D3: Similarly, deuterated oxamyl (C₇H₁₀D₃N₃O₃S) is used as an internal standard for oxamyl detection. Its structure includes a dimethylamino group and a ketone, distinguishing it from methomyl derivatives .
(b) Toxicity and Environmental Impact
- Methomyl: Classified as WHO Hazard Ib (highly hazardous) due to acute toxicity. It is systemic and non-persistent, with a half-life of 3–7 days in soil .
- Thiodicarb : A dimeric carbamate, it degrades into methomyl in the environment. Its higher molecular weight reduces volatility but increases soil adsorption compared to methomyl .
- Oxamyl: Exhibits broader activity as a nematicide and insecticide.
(c) Isomerism
- Methomyl exists as a mixture of (Z)- and (E)-isomers, with the (Z)-isomer thermodynamically favored (>99% in commercial formulations) . The deuterated analog maintains this isomeric profile, ensuring analytical accuracy .
Biological Activity
Methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate is a deuterated derivative of the well-known carbamate insecticide methomyl. This compound has garnered attention for its biological activity, particularly in the context of its toxicity and efficacy as an insecticide. This article explores its biological activity through various studies, highlighting its mechanisms, effects on different organisms, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of deuterium atoms, which modify its physical and chemical properties compared to its non-deuterated counterpart. The presence of deuterium can affect the compound's metabolic pathways and biological interactions, potentially leading to variations in toxicity and efficacy.
As a carbamate, this compound functions primarily as an acetylcholinesterase inhibitor. By inhibiting this enzyme, the compound prevents the breakdown of acetylcholine in synaptic clefts, leading to prolonged stimulation of nerve impulses. This mechanism is crucial for its effectiveness as an insecticide, as it disrupts normal neural function in target pests.
Toxicity Studies
Toxicity assessments have been conducted on various animal models to evaluate the safety profile of this compound. Key findings from these studies include:
- Lethal Dose (LD50) : The compound exhibits a specific LD50 value that varies among species. For example, studies indicate significant toxicity in rodents and certain aquatic species, necessitating careful handling and application protocols .
- Dermal Absorption : Research indicates that dermal exposure can lead to systemic absorption, raising concerns about occupational exposure for individuals handling the compound .
Comparative Studies with Non-Deuterated Methomyl
Research comparing this compound with non-deuterated methomyl shows that both compounds retain similar biological activities; however, the deuterated form may exhibit altered pharmacokinetics due to its isotopic labeling. This can influence factors such as metabolism rates and duration of action .
Case Studies
Several case studies have documented the application of this compound in agricultural settings:
- Field Trials : In controlled field trials, the compound demonstrated effective pest control against common agricultural pests such as aphids and caterpillars. The efficacy was comparable to traditional methomyl but with potentially reduced environmental impact due to lower volatility .
- Integrated Pest Management (IPM) : Incorporating this compound into IPM strategies has shown promise in reducing pest populations while minimizing chemical residues in crops. Its use in conjunction with other biological control methods has been documented to enhance overall pest management effectiveness .
Research Findings Summary
The following table summarizes key research findings related to the biological activity of this compound:
Properties
IUPAC Name |
methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXUZOCRWCRNSJ-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)NC)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)ON=C(C)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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